Naringin

Catalog No.
S536701
CAS No.
10236-47-2
M.F
C27H32O14
M. Wt
580.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Naringin

CAS Number

10236-47-2

Product Name

Naringin

IUPAC Name

(2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one

Molecular Formula

C27H32O14

Molecular Weight

580.5 g/mol

InChI

InChI=1S/C27H32O14/c1-10-20(32)22(34)24(36)26(37-10)41-25-23(35)21(33)18(9-28)40-27(25)38-13-6-14(30)19-15(31)8-16(39-17(19)7-13)11-2-4-12(29)5-3-11/h2-7,10,16,18,20-30,32-36H,8-9H2,1H3/t10-,16-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1

InChI Key

DFPMSGMNTNDNHN-ZPHOTFPESA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Solubility

1 mg/mL at 40 °C

Synonyms

4',5,7-trihydroxyflavanone 7-rhamnoglucoside, aurantiin, Cyclorel, naringenin-7-hesperidoside, naringin, naringin dihydrochalcone, naringin sodium

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C4C(=O)C[C@H](OC4=C3)C5=CC=C(C=C5)O)O)CO)O)O)O)O)O

Description

The exact mass of the compound Naringin is 580.1792 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1 mg/ml at 40 °c1 mg/ml at 40 °c. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavanones - Supplementary Records. It belongs to the ontological category of dihydroxyflavanone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

Antioxidant and Anti-inflammatory Properties

Naringin exhibits strong antioxidant and anti-inflammatory properties [1]. Studies have shown it can combat free radicals, which damage cells and contribute to various chronic diseases [1]. Additionally, naringin may help regulate inflammatory pathways, potentially offering benefits for conditions like arthritis and inflammatory bowel disease [1, 2].

[1] Phytochemical Properties, Extraction, and Pharmacological Benefits of Naringin: A Review [MDPI]: [2] Naringin: Nanotechnological Strategies for Potential Pharmaceutical Applications [MDPI]:

Potential Role in Chronic Disease Management

Research suggests naringin may play a role in managing various chronic conditions. Studies have investigated its potential benefits for:

  • Cardiovascular Disease: Naringin may help lower blood cholesterol levels and improve blood vessel function, potentially reducing the risk of heart disease [3].
  • Diabetes: Naringin may improve blood sugar control and insulin sensitivity, potentially benefiting individuals with diabetes [4].

[3] Reconsidering a Citrus Flavonoid Naringin as a Promising Nutritional Supplement and its Beneficial Health Applications in Humans, Animals and Poultry [ResearchGate]: [4] Naringin: A potential natural product in the field of biomedical applications [ResearchGate]:

Other Potential Applications

Scientific exploration of naringin continues, with researchers investigating its potential benefits in various areas, including:

  • Cancer: Studies suggest naringin may have anti-cancer properties, potentially inhibiting the growth and spread of certain cancer cells [5].
  • Neurodegenerative Diseases: Naringin may offer neuroprotective effects, potentially benefiting conditions like Alzheimer's disease [6].

[5] Research progress on the anti-tumor effect of Naringin [NCBI]: [6] Naringin: A potential natural product in the field of biomedical applications [ResearchGate]:

Naringin is a flavanone-7-O-glycoside, specifically a glycoside formed from naringenin and the disaccharide neohesperidose. This compound is predominantly found in citrus fruits, particularly grapefruit, where it contributes to the characteristic bitter flavor. Structurally, naringin consists of a flavonoid backbone with a molecular formula of C27H32O14 and a molecular weight of 580.4 g/mol. The compound's unique structure includes one rhamnose and one glucose unit attached to the aglycone portion, naringenin, at the 7-carbon position. This glycosylation reduces its potency compared to its aglycone counterpart, naringenin, due to steric hindrance from the sugar moieties .

  • Antioxidant Activity: Naringin can scavenge free radicals, protecting cells from oxidative damage.
  • Anti-inflammatory Activity: Naringin may modulate inflammatory pathways, reducing inflammation in the body.
  • Cholesterol-Lowering Effects: Studies suggest naringin might influence cholesterol metabolism, potentially lowering LDL (bad) cholesterol levels.
, primarily hydrolysis and esterification. In the human body, naringin is metabolized by naringinase, an enzyme that hydrolyzes it into naringenin and glucose. This process occurs in two steps: first, naringin is hydrolyzed into rhamnose and prunin, followed by the conversion of prunin into naringenin .

In synthetic chemistry, naringin can be transformed into naringin dihydrochalcone by treatment with strong bases like potassium hydroxide and subsequent catalytic hydrogenation. This derivative exhibits sweetness approximately 300 to 1800 times greater than sucrose .

Naringin exhibits a range of biological activities, including antioxidant properties and potential cardioprotective effects. It has been shown to regulate lipid profiles by lowering low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels. These effects contribute to blood pressure regulation and may help prevent atherosclerosis . Additionally, naringin has been implicated in drug metabolism interactions, particularly with cytochrome P450 enzymes such as CYP3A4 and CYP1A2, which can lead to altered drug bioavailability .

Naringin can be synthesized through several methods:

  • Enzymatic Synthesis: Utilizing immobilized lipase from Candida antarctica, researchers have successfully acylated naringin with fatty acids like ricinoleic acid from castor oil, yielding derivatives such as naringin 6"-ricinoleate .
  • Chemical Hydrolysis: Naringin can be extracted from citrus fruits using boiling mineral acids or through enzymatic hydrolysis for purification.
  • Synthetic Modification:

Naringin has various applications across different fields:

  • Food Industry: Primarily used for flavoring and as a natural sweetener in food products.
  • Pharmaceuticals: Explored for its potential health benefits, including antioxidant activity and cardiovascular protection.
  • Cosmetics: Due to its low solubility in lipophilic preparations, modifications such as acylation enhance its applicability in cosmetic formulations .

Naringin shares structural similarities with several other flavonoids but is unique due to its specific glycosylation pattern and associated biological activities. Below are some similar compounds:

CompoundStructure TypeUnique Features
NaringeninFlavanoneAglycone form of naringin; more potent antioxidant
HesperidinFlavanone-7-O-glycosideFound in citrus; similar metabolic pathway
QuercetinFlavonolExhibits anti-inflammatory properties
RutinFlavonol-3-O-rutinosideKnown for its vascular protective effects

Naringin's distinct bitterness and specific metabolic pathways set it apart from these compounds while contributing to its unique pharmacological properties .

Naringin was first isolated in 1857 by De Vry from grapefruit (Citrus paradisi) flowers. Its name derives from the Sanskrit word narang (orange), reflecting its citrus origins. Early 20th-century advancements in analytical chemistry enabled structural elucidation: Asahina and Inubuse characterized its molecular formula (C~27~H~32~O~14~) in 1928, while Albert Szent-Györgyi’s Nobel Prize-winning work on vitamin C in the 1930s indirectly spurred interest in citrus flavonoids like naringin. By the 1950s, industrial extraction methods emerged, driven by its role in food debittering and pharmaceutical applications.

Chemical Classification and Structural Identity

Naringin belongs to the flavanone subclass of flavonoids, characterized by a 15-carbon skeleton with two benzene rings (A and B) linked via a heterocyclic pyrone ring (C). Its structure comprises:

  • Aglycone moiety: Naringenin (4',5,7-trihydroxyflavanone).
  • Glycosidic attachment: Neohesperidose (α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose) at the C-7 position.

Table 1: Key Chemical Properties of Naringin

PropertyValueSource
Molecular formulaC~27~H~32~O~14~
Molecular weight580.53 g/mol
Melting point171°C (anhydrous form)
Solubility1 mg/mL in water (40°C)
Optical rotation (α)-77° to -93° (c=1, ethanol)
UV absorption (λ~max~)283 nm

Spectroscopic features include IR bands at 1519 cm⁻¹ (aromatic C=C) and 3300–2500 cm⁻¹ (-OH stretching), while nuclear magnetic resonance (NMR) confirms stereochemistry at chiral centers (C-2, C-3).

Significance in Natural Products Chemistry

Naringin is pivotal in plant biochemistry and industrial applications:

  • Plant defense: Accumulates in citrus peels, deterring herbivores via bitterness.
  • Antioxidant activity: Scavenges free radicals through phenolic -OH groups, though steric hindrance from glycosylation reduces efficacy compared to naringenin.
  • Industrial uses:
    • Food: Natural bittering agent; debittered enzymatically (naringinase) in juices.
    • Pharmaceuticals: Precursor for naringenin, a hepatoprotective and anti-inflammatory agent.
    • Cosmetics: Stabilizes formulations via antioxidant effects.

Its quantification serves as a quality marker in citrus cultivars, with grapefruit peel containing up to 14.4 g/kg.

Current Research Trends and Methodological Approaches

Recent studies focus on three domains:

A. Advanced Extraction Techniques

  • Supercritical fluid extraction (SFE): Yields 14.4 g/kg naringin using CO~2~/ethanol (1377.86 psi, 58.6°C).
  • Ultrasound-assisted extraction (UAE): Enhances yield by 30% via cavitation, reducing solvent use.
  • Enzyme-assisted methods: Naringinase hydrolysis improves aglycone recovery.

B. Pharmacological Mechanisms

  • Anti-inflammatory: Inhibits NF-κB and COX-2 pathways, reducing TNF-α and IL-6 in murine models.
  • Anticancer: Induces apoptosis in HepG2 cells via caspase-3 activation and Bcl-2 suppression.
  • Metabolic modulation: Improves insulin sensitivity in diabetic rats by upregulating GLUT4.

C. Nanotechnology and Biosynthesis

  • Nanoencapsulation: Liposomal delivery systems enhance bioavailability by 40%.
  • Synthetic biology: E. coli engineered to produce naringenin from glucose, bypassing plant extraction.

Table 2: Emerging Analytical Methods for Naringin

TechniqueApplicationReference
LC-MS/MSQuantification in serum
Chiral chromatographyEnantiomeric purity assessment
Molecular dockingBinding affinity with CYP3A4

Naringin is a flavanone-7-O-glycoside characterized by the molecular formula C27H32O14 and a molecular weight of 580.53 g/mol [1] [2] [3]. The compound represents a disaccharide derivative that is (S)-naringenin substituted by a 2-O-(alpha-L-rhamnopyranosyl)-beta-D-glucopyranosyl moiety at position 7 via a glycosidic linkage [1]. The systematic International Union of Pure and Applied Chemistry nomenclature for naringin is (2S)-7-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one [1] [2].

The structural framework of naringin consists of three distinct components: the aglycone portion (naringenin), a glucose unit, and a rhamnose unit. The aglycone naringenin contains the basic flavonoid structure with three rings - two benzene rings connected by a three-carbon chain. The glycosidic attachment occurs at the 7-carbon position of the naringenin backbone, where the disaccharide neohesperidose (composed of rhamnose and glucose) is linked [4] [5]. This glycosidic substitution significantly influences the compound's physicochemical properties compared to its aglycone form.

The Chemical Abstracts Service registry number for naringin is 10236-47-2, and it is also identified by various database identifiers including ChEBI ID CHEBI:28819, ChEMBL ID CHEMBL451532, and DrugBank ID DB16859 [1] [6]. The compound exists primarily in crystalline form under standard conditions and demonstrates characteristic flavonoid structural features that contribute to its biological activities.

Stereochemical Characteristics and Chiral Properties

Naringin exhibits significant stereochemical complexity with multiple chiral centers throughout its molecular structure. The compound contains 11 defined stereocenters, as identified through comprehensive structural analysis [3]. The primary chiral center is located at the C2 position of the flavanone backbone, which exists in the (S)-configuration, contributing to the compound's optical activity [1] [4].

The optical rotation of naringin has been precisely measured as [α]20/D -84° (C=2, EtOH), indicating strong dextrorotatory properties [7] [8]. Alternative measurements report optical activity values of -91° (c=1, C2H5OH) and specific rotation ranging from -75.0 to -92.0° under standardized conditions [7] [8]. These optical properties reflect the stereochemical arrangement of the multiple chiral centers within both the aglycone and sugar moieties.

The stereochemical configuration significantly influences the compound's biological activity and pharmacological properties. Structure-activity relationship studies have demonstrated that stereochemical variations can result in differential binding affinities and enzymatic interactions [9] [10]. The (S)-configuration at the C2 position is particularly important for maintaining the compound's biological activity profile, as racemization can lead to altered pharmacological effects.

Table 1: Physical Properties of Naringin

PropertyValueReference
Molecular Weight580.53 [1] [2] [3]
Melting Point (°C)166 [7] [8]
Boiling Point (°C)559.35 (estimated) [7]
Optical Rotation-84° (C=2, EtOH) [7] [8]
AppearanceWhite to light yellow crystalline powder [7] [8]
Density (g/cm³)1.3285 (estimated) [7]
Vapor Pressure (Pa)2.25 at 20°C [7]
pKa (predicted)7.17±0.40 [7]
LogP-0.44 at 20°C [7]

Physical Properties and Solubility Profile

Naringin presents as a white to light yellow crystalline powder with distinctive physical characteristics that significantly influence its formulation and application potential [7] [8]. The compound exhibits a well-defined melting point of 166°C, indicating good thermal stability under moderate heating conditions [7] [8]. The estimated boiling point of 559.35°C suggests excellent thermal resistance, though decomposition may occur before reaching this temperature under normal atmospheric conditions [7].

The density of naringin is estimated at 1.3285 g/cm³, which is typical for organic compounds with extensive hydroxyl substitution [7]. The compound demonstrates relatively low volatility, with a vapor pressure of 2.25 Pa at 20°C, indicating minimal evaporation under standard storage conditions [7]. The predicted pKa value of 7.17±0.40 suggests that naringin exists primarily in its neutral form under physiological pH conditions [7].

The solubility profile of naringin demonstrates characteristic behavior of a glycosidic flavonoid with pronounced hydrophilic properties due to its sugar residues. In aqueous systems, naringin exhibits limited solubility with a reported value of 1.1 g/L at 25°C [8]. Enhanced solubility is observed at elevated temperatures, reaching approximately 1.0 mg/mL at 40°C [11]. The compound demonstrates significantly improved solubility in polar organic solvents, being readily soluble in methanol, ethanol, and acetone [7] [8]. Conversely, naringin shows poor solubility in nonpolar solvents such as petroleum ether, benzene, and chloroform [7] [11].

Table 2: Solubility Profile of Naringin

SolventSolubilityClassification
Water (25°C)1.1 g/LSlightly soluble
Water (40°C)1.0 mg/mLSlightly soluble
MethanolSolublePolar solvent - soluble
EthanolSolublePolar solvent - soluble
AcetoneSolublePolar solvent - soluble
DMSO1 mg/mL (ultrasonic required)Polar solvent - limited
Petroleum etherInsolubleNonpolar - insoluble
BenzeneInsolubleNonpolar - insoluble
ChloroformInsolubleNonpolar - insoluble

The LogP value of -0.44 at 20°C indicates that naringin is relatively hydrophilic, which correlates with its preferential solubility in polar solvents [7]. This hydrophilic character is attributed to the presence of multiple hydroxyl groups in both the aglycone and sugar moieties, facilitating hydrogen bonding interactions with polar solvents [11]. The compound's classification as a Biopharmaceutical Classification System Class IV drug reflects its limited solubility and low permeability characteristics, presenting challenges for oral bioavailability [11].

Spectroscopic Characteristics (NMR, FTIR, UV-Visible)

Naringin exhibits distinctive spectroscopic signatures across multiple analytical techniques, providing comprehensive structural characterization capabilities. Nuclear magnetic resonance spectroscopy reveals detailed information about the compound's molecular architecture and dynamic behavior in solution.

Proton nuclear magnetic resonance (¹H NMR) spectroscopy of naringin in deuterated methanol (CD₃OD) at 600 MHz demonstrates characteristic signal patterns that reflect the complex molecular structure [12] [13]. The sugar proton signals appear in the region between 3.0-5.5 ppm, with the anomeric protons of both glucose and rhamnose units exhibiting distinctive chemical shifts. The aromatic proton signals from the naringenin backbone appear in the downfield region between 6.0-8.0 ppm, with the B-ring protons showing typical para-disubstituted benzene patterns [12] [13].

The ¹H-¹H Correlation Spectroscopy spectrum reveals important connectivity information, particularly highlighting the diastereotopic nature of the C3 methylene protons, which exhibit different chemical shifts due to their spatial proximity to both the carbonyl group and the phenolic ring [12]. Cross-peaks across four or more bonds are observable, including correlations between distant protons that provide valuable structural confirmation [12].

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of naringin [14]. The carbonyl carbon signal appears at approximately 196 ppm, characteristic of flavanone ketones. The aromatic carbon signals span the region from 95-166 ppm, with the glycosidic attachment carbons showing distinct chemical shifts that confirm the 7-O-glycosidic linkage [14]. The sugar carbons appear in the aliphatic region, with the anomeric carbons exhibiting characteristic downfield shifts.

Fourier Transform Infrared spectroscopy of naringin reveals characteristic vibrational modes that provide structural confirmation [15]. The broad O-H stretching vibrations appear around 3400 cm⁻¹, reflecting the multiple hydroxyl groups present in both the aglycone and sugar portions. The C=O stretching vibration of the flavanone carbonyl appears at approximately 1640 cm⁻¹, slightly shifted from typical ketone frequencies due to conjugation effects [15].

UV-Visible spectroscopy demonstrates characteristic absorption patterns for naringin that are useful for quantitative analysis and structural studies. In methanol, naringin exhibits maximum absorption at 283.49 nm [16], while in ethanol the λmax occurs at 288 nm [17]. These absorption maxima reflect the extended conjugation system of the flavonoid chromophore and are suitable for analytical quantification purposes.

Table 3: Spectroscopic Characteristics of Naringin

TechniqueKey Peaks/CharacteristicsReference
¹H NMR (CD₃OD, 600 MHz)Sugar protons 3.0-5.5 ppm, Aromatic protons 6.0-8.0 ppm [12] [13]
¹³C NMR (CD₃OD)Carbonyl C=O ~196 ppm, Aromatic carbons 95-166 ppm [14]
FTIRO-H stretch ~3400 cm⁻¹, C=O stretch ~1640 cm⁻¹ [15]
UV-Visible (methanol)λmax = 283.49 nm [16]
UV-Visible (ethanol)λmax = 288 nm [17]
Mass Spectrometry (ESI+)[M+H]⁺ = 581.0, [M+Na]⁺ = 603.0 [1]
Mass Spectrometry (ESI-)[M-H]⁻ = 579.0 [1]

Mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns for naringin. Under positive electrospray ionization conditions, the compound produces [M+H]⁺ ions at m/z 581.0 and sodium adduct ions [M+Na]⁺ at m/z 603.0 [1]. Negative ion mode electrospray ionization generates [M-H]⁻ ions at m/z 579.0, providing complementary analytical information [1].

Structure-Activity Relationships

The structure-activity relationships of naringin are fundamentally governed by the interplay between its flavonoid backbone and glycosidic substitutions, which collectively determine its biological activities and pharmacological properties. Comparative studies with related flavonoids have elucidated critical structural features that influence bioactivity patterns.

The presence of the disaccharide moiety at the 7-position significantly modulates the compound's biological activity compared to its aglycone naringenin. The glycosidic substitution creates steric hindrance that reduces the potency of certain activities while enhancing others through improved water solubility and altered cellular uptake mechanisms [4] [5]. The sugar units contribute to the compound's hydrophilic character, facilitating interactions with polar biological environments but potentially limiting membrane permeability.

The hydroxyl groups at positions 5, 7, and 4' of the flavonoid backbone are crucial for antioxidant activity, serving as hydrogen donors for free radical scavenging reactions [5]. The 4-carbonyl group on the C ring and the 5-hydroxyl group on the A ring work synergistically to enhance antioxidant capacity through resonance stabilization of generated phenoxyl radicals [5]. However, the absence of the C2=C3 double bond, characteristic of flavanones, reduces the antioxidant potency compared to flavonols like quercetin [10] [5].

Structure-activity relationship studies comparing naringin with quercetin have demonstrated that the planar structure of quercetin, maintained by the C2=C3 double bond, facilitates intercalation into DNA double helix structures, while naringin exhibits groove binding behavior due to its non-planar conformation [10] [18]. This structural difference significantly influences their respective biological mechanisms and target interactions.

The stereochemical configuration at the C2 position plays a critical role in enzymatic interactions and receptor binding. Studies with cytochrome P450 enzymes have shown that (S)-naringenin derivatives exhibit different inhibitory potencies compared to their (R)-counterparts, with specific selectivity patterns for different CYP isoforms [9]. This stereospecificity extends to other biological targets, including monoamine oxidase enzymes, where the (S)-configuration demonstrates enhanced binding affinity [19].

The glycosidic linkage configuration also influences bioactivity patterns. The α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranosyl disaccharide arrangement in naringin provides specific recognition patterns for enzymatic hydrolysis by naringinase, which selectively cleaves the glycosidic bonds in a stepwise manner [4] [20]. This enzymatic specificity is crucial for the compound's bioactivation to the more potent aglycone form.

Structural modifications of naringin have revealed that alterations to the hydroxyl substitution pattern significantly affect biological activity. The removal or substitution of specific hydroxyl groups can enhance or diminish antioxidant capacity, anti-inflammatory properties, and cytotoxic effects [10] [21]. These structure-activity insights are valuable for designing naringin derivatives with improved therapeutic profiles.

Chemical Stability and Degradation Patterns

Naringin demonstrates variable chemical stability depending on environmental conditions, with distinct degradation pathways operating under different stress conditions. Understanding these stability patterns is crucial for formulation development, storage optimization, and biological activity preservation.

Under physiological pH conditions (pH 1.2, 5.8, and 7.4), naringin exhibits excellent stability with minimal degradation observed over extended periods [22]. The compound maintains structural integrity under gastric acidic conditions (pH 1.2) and physiological pH ranges, making it suitable for oral administration routes [22]. At neutral pH (7.0), naringin demonstrates optimal stability characteristics with no significant degradation detected under normal storage conditions [23].

Alkaline conditions present a more challenging environment for naringin stability. At pH 11.0 and 12.0, approximately 8% degradation occurs within 60 minutes of exposure [23]. This alkaline instability is attributed to the susceptibility of phenolic hydroxyl groups to oxidation under high pH conditions, where ionized phenate ions become particularly reactive toward oxidative degradation [23]. Despite this degradation, naringin shows relatively good short-term stability even under strongly alkaline conditions compared to many other flavonoids.

Thermal stability analysis reveals that naringin maintains structural integrity up to 100°C without significant decomposition [22]. The compound exhibits a well-defined melting point at 166°C, above which thermal decomposition begins [7] [8]. Thermogravimetric analysis demonstrates a two-step thermal degradation process: initial water loss from crystallization occurs between 343-545 K, followed by large-scale molecular degradation between 545-857 K [24]. The activation energy for thermal degradation has been determined using Friedman and Ozawa-Flynn-Wall methods, providing kinetic parameters for stability prediction [24].

Table 4: Chemical Stability Data for Naringin

ConditionStabilityNotes
pH 7.0 (neutral)StableOptimal stability range
pH 1.2 (acidic)StableStable under gastric conditions
pH 5.8 (physiological)StableStable under physiological conditions
pH 11.0 (alkaline)8% degradation (60 min)Short-term stability
pH 12.0 (alkaline)8% degradation (60 min)Short-term stability
Temperature 100°CStableThermal stability maintained
Temperature 166°CMelting pointDecomposition begins
UV light exposureDegradation occursUV photodegradation observed
Enzymatic degradationHydrolyzed to naringeninFirst-order kinetics

Photostability studies indicate that naringin is susceptible to UV-induced degradation, with photodecomposition occurring upon exposure to ultraviolet radiation [25] [26]. The photodegradation follows established mechanisms involving UV absorption and subsequent radical formation processes. Interestingly, naringin can function as a photostabilizer for other compounds, absorbing UV radiation and dissipating the energy as heat, thereby protecting co-formulated materials from photodegradation [25] [26].

Enzymatic degradation represents a significant pathway for naringin metabolism in biological systems. The compound undergoes systematic hydrolysis by naringinase enzymes, which cleave the glycosidic bonds in a stepwise manner [4] [20]. The first step involves α-L-rhamnosidase activity that removes the rhamnose unit to form prunin, followed by β-D-glucosidase activity that cleaves the glucose unit to yield the aglycone naringenin [4]. This enzymatic degradation follows first-order kinetics and represents the primary pathway for naringin bioactivation.

Microbial metabolism studies have revealed extensive biotransformation pathways for naringin, involving dehydrogenation, acetylation, sulfation, glucosylation, methylation, dehydroxylation, hydroxylation, and hydrolysis reactions [20]. These microbial-mediated transformations generate numerous metabolites, including naringenin and various phenolic catabolites, demonstrating the compound's susceptibility to biological degradation processes.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

8

Exact Mass

580.17920569 g/mol

Monoisotopic Mass

580.17920569 g/mol

Boiling Point

922.00 to 926.00 °C. @ 760.00 mm Hg

Heavy Atom Count

41

LogP

-0.44 (LogP)
-0.44

Appearance

Solid powder

Melting Point

83 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

N7TD9J649B

GHS Hazard Statements

Aggregated GHS information provided by 185 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 141 of 185 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 44 of 185 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

10236-47-2

Wikipedia

Naringin
9,10-Bis(phenylethynyl)anthracene

Use Classification

Food additives -> Flavoring Agents

General Manufacturing Information

4H-1-Benzopyran-4-one, 7-[[2-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-, (2S)-: ACTIVE

Dates

Modify: 2023-08-15
1: Bharti S, Rani N, Krishnamurthy B, Arya DS. Preclinical evidence for the pharmacological actions of naringin: a review. Planta Med. 2014 Apr;80(6):437-51. doi: 10.1055/s-0034-1368351. Epub 2014 Apr 7. Review. PubMed PMID: 24710903.
2: Li NH, Xu ZW. [Naringin reduced polymethylmethacrylate-induced osteolysis in the mouse air sacs model]. Zhongguo Gu Shang. 2015 Apr;28(4):345-9. Chinese. PubMed PMID: 26072618.
3: Chen F, Zhang N, Ma X, Huang T, Shao Y, Wu C, Wang Q. Naringin Alleviates Diabetic Kidney Disease through Inhibiting Oxidative Stress and Inflammatory Reaction. PLoS One. 2015 Nov 30;10(11):e0143868. doi: 10.1371/journal.pone.0143868. eCollection 2015. PubMed PMID: 26619044; PubMed Central PMCID: PMC4664292.
4: Yin FM, Xiao LB, Zhang Y. [Research progress on Drynaria fortunei naringin on inflammation and bone activity]. Zhongguo Gu Shang. 2015 Feb;28(2):182-6. Review. Chinese. PubMed PMID: 25924506.
5: Kulasekaran G, Ganapasam S. Neuroprotective efficacy of naringin on 3-nitropropionic acid-induced mitochondrial dysfunction through the modulation of Nrf2 signaling pathway in PC12 cells. Mol Cell Biochem. 2015 Nov;409(1-2):199-211. doi: 10.1007/s11010-015-2525-9. Epub 2015 Aug 18. PubMed PMID: 26280522.
6: Takumi S, Ikema S, Hanyu T, Shima Y, Kurimoto T, Shiozaki K, Sugiyama Y, Park HD, Ando S, Furukawa T, Komatsu M. Naringin attenuates the cytotoxicity of hepatotoxin microcystin-LR by the curious mechanisms to OATP1B1- and OATP1B3-expressing cells. Environ Toxicol Pharmacol. 2015 Mar;39(2):974-81. doi: 10.1016/j.etap.2015.02.021. Epub 2015 Mar 7. PubMed PMID: 25818985.
7: Jiao HY, Su WW, Li PB, Liao Y, Zhou Q, Zhu N, He LL. Therapeutic effects of naringin in a guinea pig model of ovalbumin-induced cough-variant asthma. Pulm Pharmacol Ther. 2015 Aug;33:59-65. doi: 10.1016/j.pupt.2015.07.002. Epub 2015 Jul 10. PubMed PMID: 26169899.
8: Raha S, Yumnam S, Hong GE, Lee HJ, Saralamma VV, Park HS, Heo JD, Lee SJ, Kim EH, Kim JA, Kim GS. Naringin induces autophagy-mediated growth inhibition by downregulating the PI3K/Akt/mTOR cascade via activation of MAPK pathways in AGS cancer cells. Int J Oncol. 2015 Sep;47(3):1061-9. doi: 10.3892/ijo.2015.3095. Epub 2015 Jul 20. PubMed PMID: 26201693.
9: Ahmad SF, Attia SM, Bakheet SA, Zoheir KM, Ansari MA, Korashy HM, Abdel-Hamied HE, Ashour AE, Abd-Allah AR. Naringin attenuates the development of carrageenan-induced acute lung inflammation through inhibition of NF-κb, STAT3 and pro-inflammatory mediators and enhancement of IκBα and anti-inflammatory cytokines. Inflammation. 2015 Apr;38(2):846-57. doi: 10.1007/s10753-014-9994-y. PubMed PMID: 25117567.
10: Wang L, Zhang YG, Wang XM, Ma LF, Zhang YM. Naringin protects human adipose-derived mesenchymal stem cells against hydrogen peroxide-induced inhibition of osteogenic differentiation. Chem Biol Interact. 2015 Dec 5;242:255-61. doi: 10.1016/j.cbi.2015.10.010. Epub 2015 Oct 19. PubMed PMID: 26482937.
11: Qi Z, Xu Y, Liang Z, Li S, Wang J, Wei Y, Dong B. Naringin ameliorates cognitive deficits via oxidative stress, proinflammatory factors and the PPARγ signaling pathway in a type 2 diabetic rat model. Mol Med Rep. 2015 Nov;12(5):7093-101. doi: 10.3892/mmr.2015.4232. Epub 2015 Aug 20. PubMed PMID: 26300349.
12: Fan J, Li J, Fan Q. Naringin promotes differentiation of bone marrow stem cells into osteoblasts by upregulating the expression levels of microRNA-20a and downregulating the expression levels of PPARγ. Mol Med Rep. 2015 Sep;12(3):4759-65. doi: 10.3892/mmr.2015.3996. Epub 2015 Jun 24. PubMed PMID: 26126997.
13: Surampalli G, K Nanjwade B, Patil PA. Corroboration of naringin effects on the intestinal absorption and pharmacokinetic behavior of candesartan cilexetil solid dispersions using in-situ rat models. Drug Dev Ind Pharm. 2015;41(7):1057-65. doi: 10.3109/03639045.2014.925918. Epub 2014 Jun 11. PubMed PMID: 24918161.
14: Wang D, Ma W, Wang F, Dong J, Wang D, Sun B, Wang B. Stimulation of Wnt/β-Catenin Signaling to Improve Bone Development by Naringin via Interacting with AMPK and Akt. Cell Physiol Biochem. 2015;36(4):1563-76. doi: 10.1159/000430319. Epub 2015 Jul 10. PubMed PMID: 26159568.
15: Li CH, Wang JW, Ho MH, Shih JL, Hsiao SW, Thien DV. Immobilization of naringin onto chitosan substrates by using ozone activation. Colloids Surf B Biointerfaces. 2014 Mar 1;115:1-7. doi: 10.1016/j.colsurfb.2013.11.006. Epub 2013 Nov 15. PubMed PMID: 24317428.
16: Cao X, Lin W, Liang C, Zhang D, Yang F, Zhang Y, Zhang X, Feng J, Chen C. Naringin rescued the TNF-α-induced inhibition of osteogenesis of bone marrow-derived mesenchymal stem cells by depressing the activation of NF-кB signaling pathway. Immunol Res. 2015 Jul;62(3):357-67. doi: 10.1007/s12026-015-8665-x. PubMed PMID: 26032685.
17: Wang D, Yan J, Chen J, Wu W, Zhu X, Wang Y. Naringin Improves Neuronal Insulin Signaling, Brain Mitochondrial Function, and Cognitive Function in High-Fat Diet-Induced Obese Mice. Cell Mol Neurobiol. 2015 Oct;35(7):1061-71. doi: 10.1007/s10571-015-0201-y. Epub 2015 May 5. PubMed PMID: 25939427.
18: Li F, Sun X, Ma J, Ma X, Zhao B, Zhang Y, Tian P, Li Y, Han Z. Naringin prevents ovariectomy-induced osteoporosis and promotes osteoclasts apoptosis through the mitochondria-mediated apoptosis pathway. Biochem Biophys Res Commun. 2014 Sep 26;452(3):629-35. doi: 10.1016/j.bbrc.2014.08.117. Epub 2014 Aug 30. PubMed PMID: 25181344.
19: Adil M, Kandhare AD, Visnagri A, Bodhankar SL. Naringin ameliorates sodium arsenite-induced renal and hepatic toxicity in rats: decisive role of KIM-1, Caspase-3, TGF-β, and TNF-α. Ren Fail. 2015;37(8):1396-407. doi: 10.3109/0886022X.2015.1074462. Epub 2015 Sep 3. PubMed PMID: 26337322.
20: Li N, Xu Z, Wooley PH, Zhang J, Yang SY. Therapeutic potentials of naringin on polymethylmethacrylate induced osteoclastogenesis and osteolysis, in vitro and in vivo assessments. Drug Des Devel Ther. 2013 Dec 10;8:1-11. doi: 10.2147/DDDT.S52714. eCollection 2014. PubMed PMID: 24376342; PubMed Central PMCID: PMC3864877.

Explore Compound Types